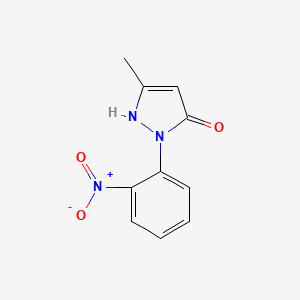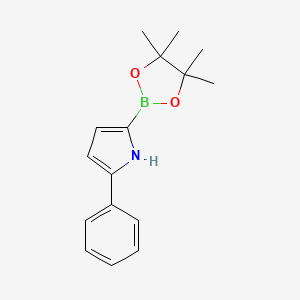![molecular formula C15H9NO4S B12923363 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid CAS No. 92461-32-0](/img/structure/B12923363.png)
2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid is an organic compound characterized by the presence of an isoindoline-1,3-dione moiety and a benzoic acid group connected via a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common method involves the reaction of phthalic anhydride with an appropriate thiol derivative under reflux conditions in the presence of a catalyst such as SiO2-tpy-Nb . The reaction is carried out in a solvent mixture of isopropanol and water, yielding the desired product with moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isoindoline derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, modulating their activity. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity . Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate
- 4-((1,3-Dioxoisoindolin-2-yl)carbamoyl)pyridine-1-ium 2-carboxybenzoate
Uniqueness
2-((1,3-Dioxoisoindolin-4-yl)thio)benzoic acid is unique due to the presence of the sulfur atom linking the isoindoline-1,3-dione moiety and the benzoic acid group. This structural feature imparts distinct chemical reactivity and biological activity compared to other isoindoline-1,3-dione derivatives .
Properties
CAS No. |
92461-32-0 |
|---|---|
Molecular Formula |
C15H9NO4S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-4-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C15H9NO4S/c17-13-9-5-3-7-11(12(9)14(18)16-13)21-10-6-2-1-4-8(10)15(19)20/h1-7H,(H,19,20)(H,16,17,18) |
InChI Key |
ZMIQZMJLQSEOJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC3=C2C(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


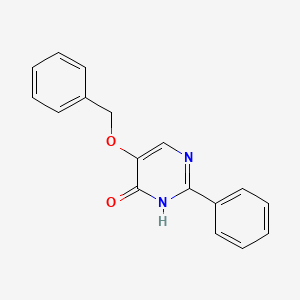
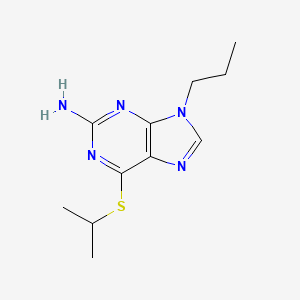
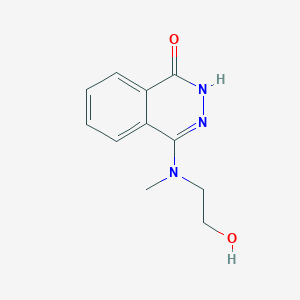

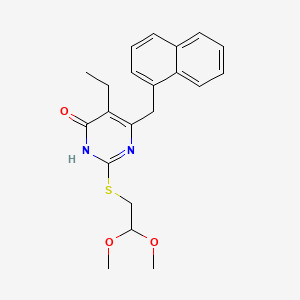
![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)


![3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12923357.png)

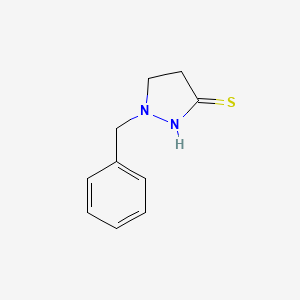
![N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide](/img/structure/B12923366.png)
